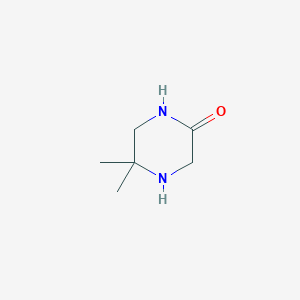

5,5-Dimethylpiperazin-2-one

Beschreibung

Significance of Piperazine (B1678402) and Piperazinone Ring Systems in Chemical Biology

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in drug design. nih.govresearchgate.net This designation stems from its frequent appearance in a wide array of clinically used drugs across numerous therapeutic areas. nih.gov The success of the piperazine moiety is attributed to its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, which can be leveraged to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov The two nitrogen atoms provide sites for hydrogen bonding and can be functionalized to fine-tune a molecule's properties, such as water solubility and bioavailability. nih.govresearchgate.net

Piperazinones, which are lactam derivatives of piperazine, retain many of these advantageous features while introducing a carbonyl group that adds another layer of chemical functionality. researchgate.net This amide bond can act as a hydrogen bond acceptor and introduces a degree of rigidity compared to the more flexible piperazine ring. Piperazine and piperazinone scaffolds are integral components in molecules designed for a vast range of biological targets, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govnih.gov An analysis of small molecule drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 21% contain a saturated six-membered nitrogen heterocycle like piperazine. rsc.org

| Feature | Significance in Chemical Biology |

| Scaffold Type | Privileged structure in medicinal chemistry. nih.govresearchgate.net |

| Physicochemical Properties | Modulates solubility, basicity, and conformational properties of molecules. nih.gov |

| Functionalization | Two nitrogen atoms allow for extensive chemical modification to improve drug-like properties. nih.govresearchgate.net |

| Biological Activity | Core component in drugs for cancer, infectious diseases, and inflammation. nih.govnih.gov |

Evolution of Dimethylpiperazinone Derivatives in Medicinal and Synthetic Chemistry

The substitution of the core piperazinone ring with methyl groups, as in 5,5-dimethylpiperazin-2-one, represents a key strategy in medicinal and synthetic chemistry. The gem-dimethyl group at the C5 position can influence the molecule's conformation and metabolic stability. In medicinal chemistry, such structural modifications are crucial for optimizing lead compounds. For instance, piperazinone derivatives have been investigated as potent inhibitors of the hepatitis C virus (HCV) NS4B protein. rsc.org

The synthesis of substituted piperazinones is an active area of research, with various methods developed to create diverse molecular architectures. acs.orgrsc.org These compounds serve as valuable building blocks for the construction of more complex molecules. For example, palladium-catalyzed cyclization reactions have been developed for the modular synthesis of highly substituted piperazinones, allowing for controlled regio- and stereochemical outcomes. acs.org Such synthetic advancements enable the exploration of a wider chemical space, which is critical for discovering new bioactive compounds. While a vast number of piperazine-containing drugs feature substitution only on the nitrogen atoms, there is growing interest in exploring carbon-substituted derivatives to access novel biological activities. rsc.org The development of synthetic routes to specific derivatives like this compound allows chemists to systematically study structure-activity relationships (SAR) and refine the design of next-generation therapeutic agents.

| Research Area | Findings and Implications |

| Synthetic Methods | Palladium-catalyzed cyclizations and Jocic-type reactions enable the controlled synthesis of substituted piperazinones. acs.orgrsc.org |

| Medicinal Chemistry | Piperazinone derivatives have been identified as potential inhibitors for targets like the HCV NS4B protein. rsc.org |

| Structural Diversity | While N-substituted piperazines are common in approved drugs, research into C-substituted derivatives like dimethylpiperazinones is expanding to explore new chemical space. rsc.org |

| Building Blocks | Serve as versatile intermediates for synthesizing more complex pharmaceutical and agrochemical compounds. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,5-dimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(2)4-7-5(9)3-8-6/h8H,3-4H2,1-2H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOYURQBVLPPOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)CN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78551-33-4 | |

| Record name | 5,5-dimethylpiperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Dimethylpiperazinone Scaffolds

Stereoselective Synthesis of Enantiomerically Pure Dimethylpiperazinones and Dimethylpiperazines

Achieving enantiomeric purity in dimethylpiperazine and dimethylpiperazinone structures is critical for their application as chiral building blocks in pharmaceuticals. The spatial arrangement defined by the (2R,5R) or (2S,5S) configuration can lead to significant differences in biological efficacy, as seen in studies where specific isomers exhibit substantially higher activity. Methodologies to achieve this stereocontrol range from cyclization reactions that form the heterocyclic core to subsequent modifications of the piperazine (B1678402) ring.

The construction of the piperazine ring is the foundational step in synthesizing these scaffolds. Various cyclization strategies have been developed, often starting from linear precursors or involving the transformation of related cyclic intermediates.

One direct approach to forming a dimethylpiperazine ring involves the intramolecular cyclization of N,N'-dimethylethylenediamine derivatives. For instance, reacting N,N'-dimethylethylenediamine with acetic anhydride (B1165640) under reflux conditions can induce cyclization to form 2,2-dimethylpiperazine. However, this method is sensitive to reaction conditions, as stringent temperature control is necessary to prevent racemization. Traditional synthesis routes starting from precursors like 1,2-dichloroethane (B1671644) and dimethylamine (B145610) can also lead to the formation of cyclic N,N-dimethylpiperazine derivatives as byproducts through intramolecular cyclization of a haloalkaneamine intermediate. smolecule.com

Table 1: Example of Cyclization using N,N'-Dimethylethylenediamine Derivative

| Reactants | Conditions | Product | Yield | Notes |

| N,N'-Dimethylethylenediamine, Acetic Anhydride | Reflux | 2,2-Dimethylpiperazine | 65–72% | Requires strict temperature control to avoid racemization. |

A powerful strategy for producing enantiomerically pure piperazines involves the reduction of 2,5-diketopiperazines, which are also known as cyclo-dipeptides. wikipedia.org These diketopiperazine intermediates can be synthesized with high stereochemical control from amino acids. ucla.edu The subsequent reduction of the two amide carbonyl groups within the diketopiperazine ring yields the corresponding chiral piperazine.

While traditional reducing agents like lithium aluminum hydride (LiAlH₄) can be used, they may lead to racemization under forcing conditions. wikipedia.orgucla.edu A more selective and effective reagent is borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF). ucla.edu The reduction of diketopiperazines with an excess of BH₃/THF in refluxing solvent cleanly provides the desired chiral piperazines in high yields and preserves the stereochemistry, achieving an enantiomeric excess (ee) of over 99%. ucla.edu This method is particularly advantageous for its ability to prevent epimerization, making it a preferred choice for synthesizing stereochemically defined piperazines.

Table 2: Comparison of Reducing Agents for Diketopiperazine Reduction

| Reducing Agent | Typical Conditions | Stereochemical Outcome | Yield | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Forcing conditions | Risk of racemization | Variable | wikipedia.org |

| Borane-Tetrahydrofuran (BH₃/THF) | Refluxing THF, 0–25°C | Excellent (ee >99%) | 85–90% | ucla.edu |

The synthesis of the 2,5-diketopiperazine (DKP) core is most commonly achieved through the cyclization of dipeptides. wikipedia.orgmdpi.com This process often involves the intramolecular condensation of a linear dipeptide ester, which can occur spontaneously or be promoted under thermal conditions, such as refluxing in a high-boiling solvent like toluene. wikipedia.orgmdpi.com Care must be taken to optimize conditions to favor cyclization and minimize racemization. mdpi.com

Other notable methods for preparing the dipeptide precursors for cyclization include standard peptide coupling techniques and the Ugi reaction. wikipedia.org The 2,5-diketopiperazine motif is a rigid and proteolytically stable structure, which makes it a valuable scaffold in medicinal chemistry. nih.govnih.gov Solid-phase synthesis has also been employed to create combinatorial libraries of DKP derivatives. baranlab.org

Table 3: Overview of General Strategies for Diketopiperazine (DKP) Synthesis

| Strategy | Description | Key Features |

| Dipeptide Cyclization | Intramolecular amide bond formation from a linear dipeptide, often with a terminal ester group. wikipedia.orgmdpi.com | Most common method; can be thermally induced; potential for racemization. wikipedia.orgmdpi.combaranlab.org |

| Ugi Reaction | A multi-component reaction to form a dipeptide precursor, which then cyclizes. wikipedia.org | High yield and optical purity for the dipeptide precursor. wikipedia.org |

| Solid-Phase Synthesis | DKP formation on a resin, allowing for the generation of diverse libraries. baranlab.org | Suitable for combinatorial chemistry. baranlab.org |

Nucleophilic substitution reactions are a cornerstone for the functionalization of the piperazine ring, particularly for introducing substituents at the nitrogen atoms. ksu.edu.sagacariyalur.ac.in In this approach, the nitrogen atom of a dimethylpiperazine acts as a nucleophile, attacking an electrophilic center to form a new C-N bond and displace a leaving group. researchgate.netweebly.com

This strategy is widely used to synthesize N-substituted piperazine derivatives. For example, chiral 1,3-dimethylpiperazines can react with electrophiles like 3,5-dichloro-4H-1,2,6-thiadiazin-4-one. mdpi.com In this reaction, one of the piperazine nitrogens displaces a chlorine atom on the thiadiazine ring under mild conditions, yielding the N-substituted product with retention of stereochemistry. mdpi.com Similarly, N-Boc-protected dimethylpiperazine can undergo nucleophilic acyl substitution with reagents such as chloroacetyl chloride to introduce functional groups. The basicity and nucleophilicity of the piperazine nitrogen are key to the success of these reactions. libretexts.org

Table 4: Examples of Nucleophilic Substitution for N-Substituted Dimethylpiperazines

| Dimethylpiperazine Derivative | Electrophile | Conditions | Product Type | Reference |

| (R)- or (S)-1,3-Dimethylpiperazine | 3,5-Dichloro-4H-1,2,6-thiadiazin-4-one | THF, ~20°C | N-Thiadiazinyl-dimethylpiperazine | mdpi.com |

| N-Boc-2,5-dimethylpiperazine | Chloroacetyl chloride | DCM, -20°C | N-Acyl-dimethylpiperazine derivative | |

| Piperazine (general) | Pentafluoropyridine | Acetonitrile (B52724), Na₂CO₃ | N-Tetrafluoropyridinyl-piperazine | researchgate.net |

Reductive amination is a versatile and widely used method for forming amines, including cyclic structures like piperazines. wikipedia.org The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine, which is then reduced in situ to the target amine. wikipedia.org This one-pot reaction can be performed catalytically under mild conditions. wikipedia.org

This strategy has been successfully applied to the synthesis of dimethylpiperazines. The one-step reductive amination of 1-hydroxy-2-propanone (acetol) with ammonia (B1221849) over nickel or copper catalysts can produce 2,5- and 2,6-dimethylpiperazine (B42777) (DMPIP) as significant products. fkit.hr Another example is the synthesis of 2,5-dimethylpiperazine (B91223) from isopropanolamine over a Raney Ni catalyst. acs.org The choice of catalyst (commonly nickel, palladium, or platinum) and reducing agent (such as H₂ gas or hydride reagents like sodium cyanoborohydride) is crucial for the reaction's efficiency. wikipedia.orgfkit.hr

Table 5: Reductive Amination for Dimethylpiperazine Synthesis

| Carbonyl/Alcohol Precursor | Amine Source | Catalyst / Reducing Agent | Product(s) | Reference |

| 1-Hydroxy-2-propanone (Acetol) | Ammonia | Ni or Cu catalyst, H₂ | 2,5- and 2,6-Dimethylpiperazine | fkit.hr |

| Isopropanolamine | (Self-amination) | Raney Ni, H₂ | 2,5-Dimethylpiperazine | acs.org |

Alkylation-Hydrogenation Methods for Piperazine Derivatives

The construction of the piperazin-2-one (B30754) core, particularly with gem-dimethyl substitution at the C5 position, can be achieved through strategies that combine alkylation and hydrogenation steps, although not always in a single, sequential process. A prominent approach is reductive amination, which serves as a powerful alkylation method. This reaction forms a C-N bond by reacting a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine. researchgate.netd-nb.infomasterorganicchemistry.com This can be followed by further functionalization and a final hydrogenation or reductive cyclization step to form the saturated heterocyclic ring.

For instance, a synthetic route to substituted piperazin-2-ones can commence with a commercially available amino alcohol. The primary amine can undergo reductive amination with an appropriate aldehyde to install a substituent. lookchem.com Subsequent N-acylation, followed by an intramolecular cyclization (e.g., a Mitsunobu reaction) and deprotection, yields the piperazin-2-one ring. lookchem.comnih.gov The hydrogenation component is crucial for the reduction of transient imine intermediates or for the saturation of a precursor ring, such as a pyrazine (B50134) or dihydropyrazine. mdpi.com

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ol precursors represents a direct and highly enantioselective method to obtain chiral piperazin-2-ones. nih.govresearchgate.net Another innovative strategy involves the catalytic reductive cyclization of dioximes. This method builds the piperazine ring from a primary amine through a double Michael addition, followed by catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni) to reduce the dioxime unit and form the piperazine ring. mdpi.com The mechanism is believed to proceed through the hydrogenolysis of N-O bonds to a diimine intermediate, which then cyclizes and is further hydrogenated to the final piperazine product. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Stereocontrol

The successful synthesis of complex molecules like 5,5-Dimethylpiperazin-2-one hinges on the careful optimization of reaction parameters to maximize product yield and control stereochemistry.

Solvent Selection and Temperature Control

The choice of solvent and the reaction temperature are critical variables that can significantly influence reaction rate, yield, and selectivity. Research into the synthesis of substituted piperazin-2-ones has shown that while various aprotic solvents may yield similar selectivities, others can be detrimental. For example, in one study assessing the synthesis of a piperazin-2-one derivative, solvents such as acetonitrile (CH3CN), ethyl acetate, and tetrahydrofuran (THF) provided comparable and good diastereomeric ratios (dr). researchgate.netresearchgate.net In contrast, dimethyl sulfoxide (B87167) (DMSO) led to reduced selectivity, and the reaction was impractically slow in a non-polar solvent like n-hexane. researchgate.netresearchgate.net

Temperature modulation is also a key tool for optimization. In some multi-step, one-pot procedures, adjusting the temperature at different stages is necessary. For instance, a domino ring-opening cyclization (DROC) step for forming the piperazin-2-one ring was found to be more efficient for sterically hindered substrates when the temperature was raised to 50°C. acs.org Conversely, lowering the temperature to -20°C during an epoxidation step can be crucial for maintaining stereoselectivity. acs.org

Table 1: Effect of Solvent and Temperature on Piperazin-2-one Synthesis

| Solvent | Temperature (°C) | Observation | Reference |

|---|---|---|---|

| Acetonitrile (CH3CN) | Room Temp | Good diastereomeric selectivity (87:13 dr) | researchgate.netresearchgate.net |

| Tetrahydrofuran (THF) | Room Temp | Good diastereomeric selectivity (87:13 dr) | researchgate.netresearchgate.net |

| Dimethyl sulfoxide (DMSO) | Room Temp | Reduced selectivity | researchgate.netresearchgate.net |

| n-Hexane | Room Temp | Very slow reaction rate | researchgate.netresearchgate.net |

| Toluene | 50 | Improved cyclization efficiency for DROC step | acs.org |

| (Solvent-Free) | 90 | Optimal condition for nano-catalyzed synthesis of benzimidazoles | rsc.org |

Catalyst Loading and Stoichiometric Ratios

Fine-tuning the amount of catalyst and the molar ratios of reactants is essential for maximizing efficiency and minimizing waste. In palladium-catalyzed asymmetric hydrogenation for synthesizing chiral piperazin-2-ones, a catalyst loading of 2–5 mol% is often employed to strike a balance between high enantioselectivity and reaction efficiency. In other organocatalytic syntheses, catalyst loading, along with the stoichiometry of reagents, is systematically varied to achieve high product yields. nih.gov

A study on the synthesis of benzimidazole (B57391) derivatives using a piperazine-based nano-catalyst (PINZS) demonstrated a clear optimum for catalyst loading. The best results were achieved using 10 mg of the catalyst for a given reaction scale; increasing the amount further did not improve the yield or reaction time. rsc.org The same study also optimized the amount of the orthoester reactant, finding that 1.5 mmol provided the best outcome. rsc.org

Table 2: Optimization of Catalyst and Reagent Stoichiometry

| Catalyst/Reagent | Amount/Ratio | Reaction | Result | Reference |

|---|---|---|---|---|

| Pd(OCOCF₃)₂/(R)-TolBINAP | 2-5 mol% | Asymmetric Hydrogenation | Balances enantioselectivity and efficiency | |

| PINZS Nano-catalyst | 10 mg | Benzimidazole Synthesis | Optimal catalyst loading for 98% yield | rsc.org |

| PINZS Nano-catalyst | 20-40 mg | Benzimidazole Synthesis | No significant improvement in yield or time | rsc.org |

| Triethyl Orthoformate | 1.0 mmol | Benzimidazole Synthesis | Longer reaction time (30 min) | rsc.org |

| Triethyl Orthoformate | 1.5 mmol | Benzimidazole Synthesis | Optimal stoichiometry (10 min reaction time) | rsc.org |

Prevention of Racemization during Synthesis

Maintaining the stereochemical integrity of chiral centers is a paramount challenge in the synthesis of enantiomerically pure piperazin-2-ones. Racemization can occur, particularly if a stereocenter has an adjacent acidic proton. For example, the synthesis of 3-phenyl-substituted-2-piperazine acetic acid esters was reported to suffer from racemization. nih.gov Similarly, the presence of an electron-withdrawing nitro group on a morpholin-2-one (B1368128) scaffold was found to increase the acidity of the proton at the stereocenter, leading to partial racemization. researchgate.net

Strategies to prevent racemization often involve the careful selection of reagents and catalytic systems. Asymmetric catalysis is a primary tool, where a chiral catalyst guides the reaction to form one enantiomer preferentially, often with high enantiomeric excess (ee). nih.gov One-pot sequences involving stereoselective catalysis have been developed to produce 3-aryl/alkyl piperazin-2-ones in yields up to 90% and with ee values up to 99%. nih.govresearchgate.net The choice of reducing agent can also be critical; for instance, borane-THF is noted to be superior to lithium aluminum hydride in some reductions as it eliminates the risk of racemization.

Green Chemistry Principles in Dimethylpiperazinone Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like piperazin-2-ones. researchgate.netresearchgate.netskpharmteco.com

Solvent-Free and Catalytic Routes

A key focus of green synthesis is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant benefits by reducing cost, simplifying workup procedures, and diminishing waste disposal problems. researchgate.net The optimization of a piperazine-based nano-catalyst was successfully achieved under solvent-free conditions, highlighting the viability of this approach. rsc.org Microwave-assisted synthesis is another technique that aligns with green principles, as it can dramatically reduce reaction times and often allows for solvent-free conditions. researchgate.net

The development of advanced, reusable, and environmentally benign catalysts is central to green chemistry. bdmaee.net This includes the use of heterogeneous nano-catalysts that can be easily separated from the reaction mixture and reused. rsc.org Furthermore, there is a strong emphasis on replacing precious metal catalysts (like palladium and rhodium) with catalysts based on earth-abundant metals such as iron. d-nb.info Efficient iron-catalyzed reductive amination of ketones to produce primary amines has been demonstrated with broad functional group tolerance, using aqueous ammonia as the nitrogen source. d-nb.info Advanced catalytic strategies such as "hydrogen auto-transfer" or "borrowing hydrogen" represent highly atom-economical processes where alcohols can be used as alkylating agents, generating only water as a byproduct. kyoto-u.ac.jp

Atom Economy and Waste Minimization in Synthetic Pathways

The principles of atom economy and waste minimization are foundational to the development of green and sustainable chemical manufacturing. Atom economy, a concept developed by Barry Trost, shifts the focus of synthetic efficiency from chemical yield to the maximization of atoms from all starting materials that are incorporated into the final desired product. libretexts.orgacs.org Unlike percentage yield, which measures the efficiency of a specific transformation, atom economy assesses the inherent efficiency of the entire reaction design. rsc.orgsavemyexams.com An ideal reaction would have 100% atom economy, where all reactant atoms are found in the desired product, generating no waste byproducts. jocpr.comdocbrown.info This is common in addition reactions, whereas substitution and elimination reactions are inherently less atom-economical. libretexts.org

Waste minimization is a broader concept that encompasses not only the reduction of byproducts but also the elimination of waste from all sources in a chemical process. This includes solvents, reagents, and energy. acs.org A common metric for evaluating waste is the E-factor, which is the ratio of the mass of waste produced to the mass of the desired product. acs.org In the pharmaceutical industry, where complex scaffolds like dimethylpiperazinones are common, E-factors can be notoriously high, often exceeding 100, signifying that over 100 kilograms of waste are generated for every kilogram of the active pharmaceutical ingredient (API). acs.org Therefore, designing synthetic pathways with high atom economy and minimal waste is crucial for environmental sustainability and economic viability.

In the context of synthesizing this compound and related scaffolds, advanced methodologies prioritize these principles by moving away from traditional routes that often involve stoichiometric reagents and protecting groups, which contribute significantly to poor atom economy. acs.orgmatanginicollege.ac.in Modern strategies increasingly employ catalytic processes and multicomponent reactions (MCRs) to achieve more efficient and environmentally benign syntheses. mdpi.comacs.org

Catalytic methods are particularly effective at improving atom economy. Catalytic hydrogenation, for instance, is considered a nearly ideal reaction as it involves the addition of hydrogen to a substrate, with all atoms being incorporated into the product, achieving 100% atom economy in principle. libretexts.orgjocpr.com Similarly, catalytic dehydrogenative coupling reactions represent a green and atom-economic approach, often producing valuable hydrogen gas (H₂) as the sole byproduct. researchgate.net The application of transition-metal catalysts, such as those based on palladium, rhodium, iridium, or manganese, can facilitate novel, highly efficient cyclization and functionalization pathways for constructing piperazinone cores. acs.orgresearchgate.netacs.org For example, palladium-catalyzed intramolecular aminoarylation of alkenes provides a direct route to nitrogen-containing heterocycles. acs.org

Multicomponent reactions (MCRs) offer another powerful strategy for enhancing atom economy and minimizing waste. mdpi.com By combining three or more reactants in a single step to form a complex product, MCRs reduce the number of synthetic operations, circumventing the need for purification of intermediates and thereby saving solvents, time, and energy. mdpi.combeilstein-journals.org The development of MCRs for the synthesis of piperazinones allows for the construction of molecular diversity in an efficient and environmentally conscious manner. mdpi.com

The table below provides a comparative overview of a traditional synthetic approach versus a modern, greener approach for a generic piperazinone scaffold, illustrating the advantages in atom economy and waste reduction.

| Parameter | Traditional Synthetic Pathway | Advanced Catalytic Pathway |

| General Strategy | Multi-step synthesis involving protecting groups, stoichiometric coupling agents, and subsequent deprotection. | One-pot or tandem reaction using a catalyst to facilitate cyclization. |

| Atom Economy | Low. Mass from protecting groups (e.g., Boc, Cbz) and coupling agents (e.g., DCC, EDC) is lost as waste. libretexts.orgacs.org | High. Fewer or no protecting groups are used, and catalytic reagents are used in small amounts and are not incorporated into the final product. acs.org |

| Key Byproducts | Urea derivatives (from coupling agents), salts, and protecting group fragments. libretexts.org | Often minimal, potentially only water or hydrogen gas in ideal cases like dehydrogenative coupling. researchgate.net |

| Solvent & Energy Use | High. Requires multiple reaction steps, workups, and purifications, increasing solvent consumption and energy input. | Low. Fewer steps and purifications reduce overall solvent and energy requirements. mdpi.com |

| Waste Generation (E-Factor) | High. Significant generation of byproducts and process waste. acs.org | Low. Inherently designed to minimize byproduct formation and process steps. |

By embracing these advanced methodologies, the synthesis of dimethylpiperazinone scaffolds can be aligned with the principles of green chemistry, leading to more sustainable and efficient manufacturing processes.

Chemical Reactivity and Transformations of Dimethylpiperazinone Frameworks

Functional Group Interconversions on the Piperazinone Ring

The inherent functionalities of the 5,5-dimethylpiperazin-2-one ring, namely the secondary amine, the tertiary amine, and the carbonyl group, provide multiple sites for chemical reactions. These sites can be selectively targeted to achieve a range of functional group interconversions.

Oxidation Reactions

The nitrogen atoms within the piperazinone ring are susceptible to oxidation. For instance, piperazine (B1678402) derivatives can be oxidized to their corresponding N-oxides using common oxidizing agents such as hydrogen peroxide or peracids. In some cases, strong oxidizing agents like potassium permanganate (B83412) have also been employed for the oxidation of similar piperazine structures. smolecule.com The oxidation of related piperazine-2,5-diones has been studied, leading to the formation of triones, which demonstrates the reactivity of the ring system under oxidative conditions. publish.csiro.au

Reduction Reactions

The carbonyl group at the 2-position of the piperazinone ring is a key site for reduction reactions. The use of powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the lactam functionality to the corresponding piperazine. This transformation is a fundamental method for converting piperazin-2-ones into their fully reduced piperazine counterparts, which are themselves valuable scaffolds in medicinal chemistry. For example, the reduction of a related piperazin-2-one (B30754) was achieved using lithium aluminum hydride to yield the corresponding piperazine. nih.gov

Nucleophilic Substitution Reactions of Substituted Dimethylpiperazinones

Nucleophilic substitution reactions are a cornerstone of organic synthesis, allowing for the replacement of a leaving group by a nucleophile. wikipedia.org In the context of substituted dimethylpiperazinones, while the core structure itself is not primed for direct nucleophilic substitution on the ring, derivatives can be fashioned to undergo such reactions. For instance, if a suitable leaving group were installed on a substituent attached to the piperazinone ring, it could be displaced by a variety of nucleophiles. The general principle of nucleophilic substitution involves an electron-rich species attacking an electron-deficient center. wikipedia.orgnih.gov Such reactions are common for alkyl halides and can occur at saturated carbon centers. wikipedia.org While direct substitution on an unactivated aromatic ring is challenging, specific mechanisms like Vicarious Nucleophilic Substitution (VNS) allow for the replacement of hydrogen in electron-deficient aromatic systems. organic-chemistry.org

Modifications and Derivatizations of Dimethylpiperazinone Moieties

The nitrogen atoms of the piperazinone ring are primary sites for modifications, enabling the synthesis of a wide array of derivatives.

N-Alkylation and N-Acylation Reactions

The secondary amine (N-H) in the this compound structure is readily functionalized through N-alkylation and N-acylation reactions. vulcanchem.comcymitquimica.com These reactions introduce alkyl or acyl groups onto the nitrogen atom, significantly diversifying the chemical space accessible from this scaffold.

N-Alkylation: This involves the reaction of the piperazinone with an alkyl halide or another suitable alkylating agent, often in the presence of a base. This process is a common strategy for introducing a variety of substituents at the nitrogen atom. cymitquimica.com

N-Acylation: This reaction typically employs an acyl chloride or anhydride (B1165640) to introduce an acyl group onto the nitrogen. This transformation is useful for synthesizing amides and can alter the electronic and steric properties of the molecule. vulcanchem.comcymitquimica.com

Recent advancements have also explored electrochemical methods for N-alkylation and N-acylation, offering milder reaction conditions and avoiding the need for external oxidants or metal catalysts. rsc.org

Introduction of Diverse Aromatic and Heteroaromatic Substituents

The introduction of aromatic and heteroaromatic moieties onto the dimethylpiperazinone framework is a key strategy for developing compounds with specific biological activities. This can be achieved through various synthetic routes, often involving the coupling of the piperazinone core with a pre-functionalized aromatic or heteroaromatic ring.

One common approach involves the N-arylation of the piperazinone nitrogen. For example, the Ullmann-type N-arylation reaction, catalyzed by copper, has been used to couple piperazine derivatives with aryl halides. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are also powerful tools for creating carbon-carbon or carbon-nitrogen bonds, enabling the attachment of a wide range of aromatic and heteroaromatic substituents. researchgate.net These methods have been instrumental in the synthesis of libraries of compounds for drug discovery, targeting a variety of biological targets. mdpi.comnih.gov

Table of Research Findings on Dimethylpiperazinone Derivatization:

Table of Mentioned Chemical Compounds:

Sulfonylation and Halogenation for Modulated Reactivity

Functionalization of the piperazin-2-one nucleus through sulfonylation and halogenation provides a powerful means to alter its physicochemical properties and subsequent chemical reactivity. These modifications are crucial in various synthetic applications, including the development of new chemical entities.

Sulfonylation

The sulfonylation of piperazin-2-one frameworks typically occurs at the N1 or N4 nitrogen atoms. The introduction of a sulfonyl group (R-SO2-) significantly impacts the electronic character of the nitrogen atom it is attached to. By converting the basic amine into a neutral sulfonamide, this modification can prevent N-alkylation or other reactions at that site, thereby directing subsequent functionalization to other positions on the molecule.

Research on related piperazine systems has shown that sulfonylation can be achieved using various sulfonyl chlorides in the presence of a base. For instance, the reaction of piperazin-2-one derivatives with substituted benzenesulfonyl chlorides can yield N-sulfonylated products. While specific studies on this compound are limited, the synthesis of compounds like 4-((2,6-dichlorophenyl)sulfonyl)piperazin-2-one (B13934117) demonstrates the feasibility of this transformation on the piperazin-2-one core. nih.gov A novel method involving a charge-transfer complex between sulfonyl chlorides and 1,4-diazabicyclo[2.2.2]octane (DABCO) has been developed to produce N-arylsulfonyl piperazines, highlighting innovative approaches to forming these sulfonamides. d-nb.info

The following table summarizes examples of sulfonylation reactions on piperazine and piperazin-2-one frameworks.

| Substrate | Sulfonylating Agent | Product | Reference |

| Piperazin-2-one | 2,6-Dichlorophenylsulfonyl chloride | 4-((2,6-Dichlorophenyl)sulfonyl)piperazin-2-one | nih.gov |

| 1-(Pyridin-2-yl)piperazin-2-one | 4-Fluoro-3-methylbenzenesulfonyl chloride | 4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one | smolecule.com |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Arylsulfonyl chlorides | 1-(2-Chloroethyl)-4-arylsulfonyl piperazines | d-nb.info |

Halogenation

The introduction of halogen atoms to the piperazinone scaffold can serve as a handle for further synthetic modifications, such as cross-coupling reactions, or to directly modulate the molecule's properties. Halogenation can occur on the heterocyclic ring itself or on substituents attached to it.

Direct halogenation of the piperazin-2-one ring is less commonly reported than N-functionalization. However, synthetic routes to halogenated piperazin-2-one precursors exist. For example, metal-catalyzed Mannich-type reactions of α-halogenated enolate precursors can provide access to α-halogenated amino acid derivatives, which are precursors to substituted piperazin-2-ones. researchgate.net Another approach involves the reaction of a halogenated precursor with a piperazine derivative. For instance, 3,5-dichloro-4H-1,2,6-thiadiazin-4-one reacts with (R)- and (S)-1,3-dimethylpiperazines to yield the corresponding mono-substituted chloro-thiadiazinone products. mdpi.com This demonstrates the utility of piperazine derivatives as nucleophiles in substitution reactions with halogenated electrophiles.

Reaction Kinetics and Mechanistic Elucidation of Key Transformations

Understanding the kinetics and mechanisms of reactions involving the dimethylpiperazinone framework is essential for optimizing reaction conditions and predicting product outcomes. While specific kinetic studies on this compound are not widely available, research on related piperazine and piperazin-2-one systems provides significant insight into their reactive behavior.

A kinetic and mechanistic investigation into the oxidation of piperazine, 1-methylpiperazine, and 1-ethylpiperazine (B41427) by bromamine-T (BAT) in an acidic medium revealed that the reactions follow a first-order dependence on both the oxidant [BAT] and the [piperazine] concentration. scirp.org The rate showed an inverse fractional-order dependence on the concentration of H+ ions, suggesting the involvement of a protonated species in a pre-equilibrium step. scirp.org The proposed mechanism involves the formation of a piperazinium-BAT complex, which then undergoes a rate-determining step to form an intermediate that ultimately leads to the oxidation products. scirp.org The study also evaluated activation parameters, providing deeper insight into the energy profile of the reaction. scirp.org

| Kinetic Parameter | Value | Conditions | Reference |

| Order with respect to [BAT] | 1 | Acidic buffer, 303 K | scirp.org |

| Order with respect to [Piperazine] | 1 | Acidic buffer, 303 K | scirp.org |

| Order with respect to [H+] | Inverse fractional | Acidic buffer, 303 K | scirp.org |

| Isokinetic Temperature (β) | 368 K | - | scirp.org |

Mechanistic studies on other transformations of the piperazin-2-one ring have also been reported. In the reaction of piperazin-2-one with triethyl phosphite, it is speculated that the mechanism involves a keto-enol tautomerism where the equilibrium shifts towards an enamine intermediate, which then reacts to form bisphosphonate products. nih.govacs.org

Furthermore, the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones is proposed to occur via a stepwise hydrogenation process. dicp.ac.cn This involves an initial reduction of the C(3)=N(4) bond, followed by isomerization and subsequent asymmetric hydrogenation of the resulting imine intermediates. dicp.ac.cn These examples underscore the complex, multi-step nature of many transformations involving the piperazinone core and the importance of detailed mechanistic studies to understand and control these reactions.

Advanced Spectroscopic and Structural Elucidation of Dimethylpiperazinone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure and conformational dynamics of 5,5-Dimethylpiperazin-2-one in solution. The piperazin-2-one (B30754) ring, similar to cyclohexane, is expected to exist in a state of dynamic equilibrium between various conformations, predominantly chair and boat forms. rsc.org

For substituted piperazines, the interconversion between two chair conformations is a key phenomenon. rsc.org In this compound, the presence of the gem-dimethyl group at the C5 position significantly influences this equilibrium. Furthermore, the amide bond within the ring introduces a partial double bond character, leading to restricted rotation and the potential for distinct rotamers. rsc.orgresearchgate.net

Temperature-dependent ¹H NMR studies are particularly revealing. At room temperature, if the conformational interconversion is fast on the NMR timescale, the spectra may show averaged signals. However, at lower temperatures, the interconversion slows, potentially allowing for the resolution of separate signals for axial and equatorial protons, as well as distinct conformers. rsc.orgrsc.org Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would be instrumental in assigning proton signals and providing information about through-bond and through-space connectivities, respectively, which helps in confirming the stereochemical arrangement.

¹³C NMR spectroscopy complements the proton data. The chemical shifts of the carbon atoms are highly sensitive to their local electronic and steric environment. The gem-dimethyl groups, for instance, would produce a characteristic signal, and the chemical shifts of the ring carbons (C2, C3, and C6) would provide definitive information about the ring's conformation. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons. mdpi.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C=O (C2) | - | ~170-175 | Typical chemical shift for an amide carbonyl carbon. mdpi.com |

| -CH₂- (C3) | ~3.3-3.5 | ~50-55 | Adjacent to the secondary amine. |

| -NH- (N4) | Broad signal, variable | - | Position is solvent and concentration dependent. |

| C(CH₃)₂ (C5) | - | ~45-50 | Quaternary carbon signal. |

| -CH₂- (C6) | ~3.0-3.2 | ~55-60 | Adjacent to both the quaternary carbon and the amide nitrogen. |

| -C(CH₃)₂ | ~1.1-1.3 | ~25-30 | Two equivalent methyl groups. |

| -NH- (N1) | Broad signal, variable | - | Amide proton, position is solvent dependent. |

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive, atomic-resolution picture of the molecular structure of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, which together define the molecule's absolute configuration and preferred conformation in the crystalline form. uol.de

For related six-membered heterocyclic rings like trans-2,5-dimethylpiperazine, X-ray studies have confirmed that the ring adopts a chair conformation, which is the most stable arrangement to minimize steric and torsional strain. iucr.orgoup.com It is highly probable that the piperazin-2-one ring in this compound also adopts a puckered chair or a slightly twisted-chair conformation.

The analysis would also reveal the details of the crystal packing. A critical aspect of this is the network of intermolecular hydrogen bonds. The molecule contains two hydrogen bond donors (the amide N1-H and the amine N4-H) and one primary hydrogen bond acceptor (the carbonyl oxygen O2). These functional groups are likely to form a network of N-H···O hydrogen bonds, linking adjacent molecules into chains, layers, or a three-dimensional architecture. iucr.orgiucr.org These interactions are fundamental to the stability of the crystal lattice. Hirshfeld surface analysis could further quantify the intermolecular contacts contributing to the crystal packing. iucr.org

| Parameter | Typical Value |

|---|---|

| C-N Bond Length | 1.46 - 1.50 Å |

| C-C Bond Length | 1.52 - 1.54 Å |

| C=O Bond Length | ~1.23 Å |

| C-N (amide) Bond Length | ~1.33 Å |

| C-C-N Bond Angle | ~108-111° |

| C-N-C Bond Angle | ~112-114° |

| Ring Torsion Angle | ~55-60° |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. msu.edu In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards the molecule, causing it to ionize and form a molecular ion (M•+). This ion is often energetically unstable and fragments into smaller, charged ions and neutral radicals. chemguide.co.uk

For this compound (Molecular Weight: 128.18 g/mol ), the molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 128. The fragmentation of this ion would be governed by the stability of the resulting cations and neutral species. orgchemboulder.com Key fragmentation pathways would likely include:

Alpha-Cleavage: This is a common fragmentation for amines and carbonyl compounds. Cleavage of the bond adjacent (alpha) to the nitrogen atom or the carbonyl group is expected. For instance, cleavage of the C5-C6 bond could lead to the loss of a methyl radical (•CH₃) to form a stable acylium ion or iminium ion at m/z 113. libretexts.org

Ring Cleavage: The heterocyclic ring can fragment in various ways. A characteristic fragmentation for cyclic amides (lactams) involves cleavage of the bonds adjacent to the carbonyl group.

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. libretexts.org While less common for a ring of this size without a longer side chain, related rearrangements are possible.

The resulting mass spectrum would display a unique pattern of peaks corresponding to the m/z values of these fragments, serving as a fingerprint for the molecule's structure.

| m/z | Proposed Fragment Identity | Proposed Fragmentation Pathway |

|---|---|---|

| 128 | [M]•+ | Molecular Ion |

| 113 | [M - CH₃]⁺ | Loss of a methyl radical via alpha-cleavage. |

| 85 | [M - C₃H₇]⁺ or [M - HNCO]•+ | Ring fragmentation. |

| 70 | [C₄H₈N]⁺ | Cleavage of the amide bond and subsequent fragmentation. |

| 56 | [C₃H₆N]⁺ | Further fragmentation of the ring. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular forces, such as hydrogen bonding. anton-paar.com These two methods are complementary; some vibrational modes that are strong in IR may be weak in Raman, and vice versa. libretexts.org

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its functional groups:

Amide Group: A strong absorption band for the C=O stretching vibration is expected in the IR spectrum, typically around 1650-1680 cm⁻¹. The exact position is sensitive to hydrogen bonding; stronger H-bonds shift this peak to a lower frequency. The N-H stretching of the amide should appear as a sharp to broad band around 3200-3400 cm⁻¹.

Secondary Amine: The N-H stretching vibration of the secondary amine will also appear in the 3200-3400 cm⁻¹ region, often overlapping with the amide N-H stretch. Broadening of these bands is a strong indicator of hydrogen bonding in the sample. iucr.orgiucr.org The N-H bending vibration appears around 1550-1650 cm⁻¹.

Alkyl Groups: C-H stretching vibrations from the methyl and methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ region. C-H bending vibrations will appear in the 1350-1470 cm⁻¹ range. researchgate.net The gem-dimethyl group should give rise to a characteristic doublet in this region.

C-N Stretching: Vibrations corresponding to C-N stretching will be found in the fingerprint region, typically between 1000-1250 cm⁻¹.

Comparing the spectra of solid samples and dilute solutions can provide insight into the extent of intermolecular hydrogen bonding. In a non-polar solvent, where hydrogen bonds are disrupted, the N-H and C=O stretching frequencies would shift to higher wavenumbers.

Computational Chemistry Approaches in Dimethylpiperazinone Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.org This technique is fundamental in drug design for forecasting how a molecule like 5,5-Dimethylpiperazin-2-one might interact with a biological target. nih.gov

Docking algorithms explore various possible conformations of the ligand within the receptor's binding site, calculating a score that estimates the binding affinity. nih.gov For derivatives of the closely related piperazine (B1678402) and diketopiperazine structures, molecular docking has been successfully used to predict how they fit into the active sites of enzymes or receptors. nih.govnih.gov These studies analyze factors like shape complementarity and electrostatic interactions to rank potential drug candidates. nih.gov For instance, in studies on arylpiperazine derivatives targeting the 5-HT2A receptor, docking was used to determine the most likely binding conformations within the receptor's active site. semanticscholar.orgmdpi.com

| Piperazine Derivative Class | Target Receptor | Predicted Binding Affinity (kcal/mol) | Reference Study Focus |

|---|---|---|---|

| Arylpiperazines | 5-HT2A Receptor | -8.5 to -10.2 | Antidepressant/Antipsychotic |

| Benzothiazine-Piperazines | Topoisomerase IIα | -7.9 to -9.3 | Anticancer Agents |

| Thiazolylhydrazine-Piperazines | Monoamine Oxidase A (MAO-A) | -9.1 | MAO-A Inhibition |

Beyond predicting affinity, docking reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These include hydrogen bonds, hydrophobic interactions, and van der Waals forces. cambridgemedchemconsulting.comnih.gov A hydrogen bond is a crucial electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. nih.govmdpi.com In many protein-ligand complexes, these bonds are essential for stability and specificity. nih.gov

Docking studies on various piperazine-containing compounds consistently highlight the importance of the piperazine nitrogen atoms in forming hydrogen bonds with amino acid residues in the target protein. mdpi.commdpi.com For example, analyses of inhibitors targeting monoamine oxidase A showed specific hydrogen bonds between the ligand and key residues like Phe177. mdpi.com Similarly, hydrophobic interactions, where nonpolar parts of the molecule associate in an aqueous environment, are critical for binding and are well-characterized by docking simulations. rsc.org

| Derivative/Target | Key Hydrogen Bond Interactions | Key Hydrophobic Interactions |

|---|---|---|

| Arylpiperazine / 5-HT2A Receptor | N-H of ligand with Asp155, Ser159 of receptor | Aromatic rings with Trp151, Phe340 of receptor |

| Benzothiazine-Piperazine / Topoisomerase IIα | Ligand sulfonyl group with Asp residues | Benzene rings with hydrophobic pockets |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics in Biological Environments

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, modeling the movements of atoms and molecules over time. nih.gov This technique allows researchers to observe the conformational stability of a compound like this compound and its flexibility in a simulated biological environment, such as in water or a lipid bilayer. researchgate.net MD simulations of diketopiperazine dimerases, for example, have been used to understand how protein flexibility influences biochemical reactions. nih.govresearchgate.netnsf.gov Such simulations can validate the stability of binding poses predicted by molecular docking and reveal how the protein structure might change to accommodate the ligand. semanticscholar.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov DFT calculations can predict a wide range of properties for a molecule like this compound, including its geometry, electrostatic potential, and the energies of its frontier molecular orbitals (HOMO and LUMO). itu.edu.tr The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net DFT has been applied to various piperazine derivatives to understand their electronic properties and to correlate these properties with their observed biological activities. mdpi.com These calculations help in predicting sites within the molecule that are susceptible to nucleophilic or electrophilic attack, providing a deeper understanding of its potential chemical behavior. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models based on physicochemical properties and molecular descriptors, QSAR can predict the activity of new, untested compounds. rsc.org For various classes of piperazine derivatives, 3D-QSAR models have been developed to predict their antihistamine, antibradykinin, and anticancer activities. nih.govrsc.org These models use steric and electrostatic fields around the molecules to build a predictive relationship, guiding the design of new derivatives with enhanced potency. nih.gov A QSAR study for this compound would involve synthesizing and testing a series of related analogs to build a model that could predict the biological activity of future, unsynthesized compounds.

Biological and Pharmacological Research of Dimethylpiperazinone Containing Compounds

Mechanism of Action Studies

Interaction with Neurotransmitter Systems (Serotonin and Dopamine (B1211576) Receptors)

Compounds incorporating a piperazine (B1678402) or dimethylpiperazinone core have been a focus of research for their ability to interact with neurotransmitter systems, particularly serotonin (B10506) (5-HT) and dopamine (D₂) receptors. These receptors are crucial targets for the development of antipsychotic medications. nih.gov

Derivatives have been designed and synthesized as multi-target ligands with affinities for D₂, 5-HT₁A, and 5-HT₂A receptors, a profile that may be beneficial for treating schizophrenia. nih.gov For instance, arylpiperazine derivatives have been studied for their antagonist activity at the 5-HT₂A receptor. mdpi.com Computational docking studies have elucidated the binding modes of these compounds, revealing that interactions such as hydrogen bonds, salt bridges, and π-π stacking with key residues like Asp155, Ser159, and Trp336 in the receptor's binding pocket are crucial for high-affinity binding. mdpi.com The goal of such research is often to optimize the receptor profile, for example, by increasing the 5-HT₂A/D₂ receptor affinity ratio to achieve effects similar to atypical antipsychotics. nih.gov

Modulation of Neurotransmitter Release or Reuptake

Certain piperazine derivatives have demonstrated the ability to modulate the levels of neurotransmitters in the synapse by affecting their release and reuptake mechanisms. Studies on novel diphenylbutylpiperazinepyridyl derivatives have shown that these compounds can potently inhibit the reuptake of serotonin, noradrenaline, and dopamine in rat brain synaptosomes. nih.gov

Specifically, some of these compounds were found to increase the release of serotonin and dopamine from perfused frontal cortical and striatal tissue. nih.gov However, the induced release was less potent than that caused by substances like fenfluramine (B1217885) or amphetamine. nih.gov Furthermore, these compounds were also observed to inhibit the glutamate-stimulated release of dopamine, with some derivatives showing this effect at nanomolar concentrations. nih.gov This dual action of inhibiting reuptake and modulating release highlights a complex interaction with neurotransmitter dynamics.

Receptor Binding Affinity Studies

The affinity of dimethylpiperazinone-containing compounds for various receptors is a key determinant of their pharmacological profile. Radioligand binding assays are commonly used to determine these affinities, typically expressed as Kᵢ values. For example, in the search for novel receptor ligands, a phenylacetamide derivative containing a piperazine structure was found to interact with sigma-1 (σ₁) receptors with a moderate affinity (Kᵢ = 181 nM) and notable selectivity. nih.gov

Studies on a series of piperazine-based compounds have shown nanomolar affinity for the sigma-1 receptor, with Kᵢ values ranging from 3.2 to 434 nM. nih.gov Computational modeling suggests that a basic amino group is a critical pharmacophoric requirement for binding to the crucial Glu172 residue in the sigma-1 receptor, which helps to rationalize the observed binding affinities. nih.gov

| Compound Class | Target Receptor | Binding Affinity (Kᵢ) |

| Phenylacetamides | Sigma-1 (σ₁) | 181 nM nih.gov |

| Piperazine Derivatives | Sigma-1 (σ₁) | 3.2 - 434 nM nih.gov |

Modulation of Protease-Activated Receptor 2 (PAR2)

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor involved in inflammation and pain, making it a promising therapeutic target. nih.govjci.org PAR2 is activated when proteases cleave its N-terminus, revealing a tethered ligand that initiates signaling. jci.org

Research has identified PAR2 expression in various tissues, including the smooth muscle and epithelium of the ureter. nih.gov Activation of PAR2 by selective peptide agonists like SLIGRL-NH₂ has been shown to modulate physiological functions, such as inhibiting the beat frequency of the ureter. nih.gov This suggests a direct effect on smooth muscle cells. nih.gov The development of PAR2 modulators, including antagonists, is an active area of research for conditions involving inflammation and neurological dysfunction. nih.gov

Interference with Viral Nonstructural Proteins

The piperazine scaffold is also being explored in the development of antiviral agents. One mechanism of action involves interference with viral nonstructural proteins, which are essential for viral replication. For example, viperin, an interferon-inducible protein, has been shown to inhibit Hepatitis C virus (HCV) replication. nih.govnih.gov

Viperin interacts with the HCV nonstructural protein 5A (NS5A) and the host protein hVAP-33 at the replication complex. nih.gov This interaction interferes with the binding of NS5A to hVAP-33, a process crucial for the HCV replication cycle. nih.gov This highlights a mechanism where a compound or protein can disrupt essential protein-protein interactions required by the virus, thereby exerting an antiviral effect.

Enzyme Inhibition (e.g., Gamma-secretase, Renin, KRAS-G12D)

Compounds containing the dimethylpiperazinone structure have been investigated as inhibitors of various enzymes implicated in disease.

Gamma-secretase: This enzyme is a key target in Alzheimer's disease research because it is involved in the production of amyloid-β (Aβ) peptides. nih.gov Gamma-secretase inhibitors (GSIs) are designed to block this activity. However, a challenge with GSIs is their potential to inhibit the processing of other substrates like Notch, which can lead to side effects. nih.gov Research has focused on developing Aβ-selective inhibitors. nih.gov Interestingly, some studies have shown that treatment with GSIs can lead to an increase in the levels of presenilin-1 (PS1), the catalytic subunit of gamma-secretase, suggesting a potential rebound effect. nih.gov

Renin: The renin-angiotensin system is critical in regulating blood pressure, and renin inhibitors are used as antihypertensive agents. The piperazinone scaffold has been incorporated into the design of potent renin inhibitors.

KRAS-G12D: The KRAS protein is a key signaling molecule, and its mutants, such as G12D, are major drivers of many cancers. Developing inhibitors for these mutants is a significant goal in oncology. Recent patent literature describes heterocyclic compounds, which may include piperazinone derivatives, designed to induce the degradation of or inhibit the G12D mutant KRAS protein. google.com

Allosteric Interactions with Opioid Receptors

The piperazine scaffold is a key structural feature in various neurologically active compounds, including those that interact with opioid receptors. While direct research on 5,5-Dimethylpiperazin-2-one as an allosteric modulator is not extensively documented, the structurally related compound SNC80, which incorporates a 2,5-dimethylpiperazine (B91223) ring, offers significant insights into how this chemical moiety can influence opioid receptor function. SNC80 is recognized as a non-peptidic δ-opioid receptor agonist. benthamdirect.comnih.gov Its activity is not purely agonistic at a single receptor type; studies suggest that SNC80 selectively activates μ–δ heteromers, indicating a complex interaction with the opioid receptor system. benthamdirect.com This interaction with receptor heteromers points towards a modulatory role, a concept central to allosteric interactions. The functionality of such compounds is influenced by specific structural features that dictate their binding and activation properties at opioid receptors. arizona.edu The investigation of positive allosteric modulators (PAMs) of the μ-opioid receptor, for instance, has been proposed as a novel therapeutic strategy for pain management, aiming to enhance the effects of endogenous opioids while potentially reducing side effects associated with conventional opioid agonists. nih.govelsevierpure.com

Therapeutic Potential and Efficacy Studies

Piperazine derivatives have emerged as a promising class of compounds in the search for therapeutic agents for neurodegenerative conditions like Alzheimer's and Parkinson's diseases. nih.govnih.gov Research has demonstrated that certain N,N'-disubstituted piperazine derivatives can act as multi-effect drugs, concurrently addressing both the amyloid and Tau pathologies that are hallmarks of Alzheimer's disease. researchgate.net In preclinical models of Alzheimer's, a promising hybrid molecule was shown to reduce both amyloid pathology and Tau pathology, as well as improve memory impairments. researchgate.net The neuroprotective mechanism of some piperazine compounds has been linked to the activation of the transient receptor potential canonical 6 (TRPC6) channel, which is involved in regulating the stability of dendritic spines. nih.govnih.gov By potentiating TRPC6 channels, these compounds can protect mushroom spines from amyloid-induced toxicity. nih.govnih.gov

In the context of Parkinson's disease, novel arylpiperazine-sulphonamides have demonstrated neuroprotective properties in in vitro models. researchgate.netresearchgate.net These compounds were found to improve the viability of SH-SY5Y cells exposed to neurotoxins that mimic the mitochondrial dysfunction and impaired protein clearance seen in Parkinson's disease. researchgate.netresearchgate.net Specifically, treatment with these arylpiperazine derivatives led to a significant increase in cell viability compared to cells treated with the neurotoxin MPP+ alone. researchgate.netresearchgate.net

The neuroprotective potential of piperazine-containing compounds extends to cerebrovascular conditions such as ischemic stroke. While direct studies on this compound are limited, research on related structures provides evidence for their therapeutic utility. For instance, piperine (B192125), a compound that includes a piperidine (B6355638) ring (a related nitrogen-containing heterocycle), has been shown to ameliorate ischemic stroke-induced brain injury in animal models. arizona.edunih.gov Its neuroprotective effects are attributed to the regulation of pathways such as the PI3K/AKT/mTOR pathway. arizona.edunih.gov Furthermore, novel dicarbonylalkyl piperazine derivatives have been synthesized and evaluated for their neuroprotective activity in models of ischemic stroke. frontiersin.org One such derivative, containing a 2,5-dimethylpiperazin moiety, demonstrated the ability to prolong the survival time of mice in a hypoxia tolerance model and reduce cerebral infarction in a rat model of focal cerebral ischemia. frontiersin.org The design of novel indole (B1671886) and indazole-piperazine pyrimidine (B1678525) derivatives has also yielded compounds with both anti-inflammatory and neuroprotective activities, which are crucial for mitigating the damage caused by ischemic stroke. uwaterloo.ca

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. researchgate.net Piperazine derivatives have been investigated for their ability to modulate this process. nih.gov Studies on piperine derivatives have identified compounds that can inhibit Aβ42 aggregation. nih.gov The mechanism of action is thought to involve the stabilization of the Aβ42 pentamer assembly by interacting at the amyloidogenic interface, thereby preventing further self-assembly and aggregation. nih.gov Additionally, substituted dithiazole piperazine benzamides have been identified as potential Aβ lowering agents. researchgate.net One promising compound from this class was found to reduce Aβ levels in both cell-based assays and in vivo models. researchgate.net Multi-effect piperazine drugs have also been developed that not only reduce amyloid deposition but also prevent neurofibrillary degeneration, another key pathological feature of Alzheimer's disease. researchgate.netcdnsciencepub.com

The piperazine nucleus is a well-established pharmacophore in the development of antidepressant and anxiolytic drugs. benthamdirect.comsilae.it Numerous derivatives have been synthesized and shown to possess significant activity in preclinical models of depression and anxiety. researchgate.netsilae.itnih.gov The mechanism of action for many of these compounds involves interaction with the serotonergic system, particularly the 5-HT1A receptors. nih.govacs.org For example, the piperazine derivative LQFM213 has demonstrated anxiolytic and antidepressant-like effects, which were blocked by a 5-HT1A receptor antagonist, indicating the involvement of this pathway. nih.gov Similarly, another derivative, LQFM212, has shown an antidepressant-like effect that is associated with the monoaminergic pathway and an increase in brain-derived neurotrophic factor (BDNF) levels. silae.it The anxiolytic-like effects of some piperazine derivatives are mediated through both the benzodiazepine (B76468) and nicotinic pathways. frontiersin.org

| Compound/Derivative Class | Model/Test | Key Findings |

|---|---|---|

| LQFM213 | Elevated Plus Maze, Forced Swimming Test | Elicited anxiolytic and antidepressant-like effects, suggesting involvement of the serotonergic pathway. nih.gov |

| LQFM212 | Forced Swimming Test | Showed an antidepressant-like effect involving the monoaminergic pathway and increased BDNF levels. silae.it |

| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol | Elevated Plus Maze, Light-Dark Box | Exhibited anxiolytic-like activity mediated through benzodiazepine and nicotinic pathways. frontiersin.org |

| Arylpiperazine Derivatives | Elevated Plus-Maze Test | Confirmed anxiolytic effects, suggesting direct 5-HT1A receptor participation and indirect GABAergic system involvement. uwaterloo.ca |

Compounds containing a piperazine or a related piperazinone structure have demonstrated significant antiviral activity, particularly against encephalitic alphaviruses like the Venezuelan Equine Encephalitis Virus (VEEV). researchgate.netacs.orgnih.gov A novel class of compounds, piperazine-fused benzodiazepinones, has been discovered through the ring expansion of 2-dichloromethylquinazolinones. researchgate.netacs.orgnih.gov These compounds have shown potent, submicromolar inhibition of virus-induced cell death and a greater than 7-log reduction in viral yield for both VEEV and Eastern Equine Encephalitis Virus (EEEV). researchgate.netacs.orgnih.gov The antiviral activity of these piperazinobenzodiazepinones has been confirmed in primary human neuronal cells. researchgate.netacs.orgnih.gov For instance, one of the lead compounds from this class exhibited a remarkable EC50 of 0.041 μM in a cell-based cytopathic effect assay using VEEV TC83, with no observable cytotoxicity. acs.orgnih.gov

| Compound Class | Virus | Assay | Potency (EC50) |

|---|---|---|---|

| Piperazine-fused benzodiazepinones | VEEV TC83 | Cytopathic Effect (CPE) | 0.041 µM acs.orgnih.gov |

| Piperazine-fused benzodiazepinones with N-4-methoxyphenyl amide and nitro group | VEEV | Cytopathic Effect (CPE) | 27-48 nM acs.org |

| Piperazine-fused benzodiazepinones with N-4-methoxyphenyl amide and nitro group | EEEV | Cytopathic Effect (CPE) | 27-48 nM acs.org |

Antimicrobial and Antifungal Properties

The piperazine scaffold, particularly the this compound core, has been a subject of interest in the development of new antimicrobial and antifungal agents. The global challenge of microbial resistance necessitates the exploration of novel chemical entities that can effectively combat pathogenic microorganisms. researchgate.net Derivatives of piperazine have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.net

Research into piperazine-containing compounds has revealed significant antibacterial and antifungal properties. For instance, certain synthesized piperazine derivatives have been successfully tested against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net Antifungal activity has also been observed against species such as Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net

In one study, a series of amino acid conjugated diphenylmethylpiperazine derivatives were synthesized. After deblocking the Boc-protecting group, the derivatives with Phenylalanine and Tryptophan conjugates showed antibacterial activities comparable to conventional antimicrobial drugs. researchgate.net Another study reported the synthesis of piperazine derivatives that exhibited significant activity against S. longisporum and P. aeruginosa, with potency nearly matching that of amikacin. researchgate.net

Furthermore, the integration of the piperazine moiety with other heterocyclic systems, such as 1,3,4-thiadiazole, has been explored to create new antimicrobial agents. mdpi.com These compounds have shown promising activity, particularly against Gram-negative bacteria like E. coli. mdpi.com The antimicrobial efficacy of these derivatives is often evaluated by determining their minimum inhibitory concentration (MIC), with lower values indicating higher potency. manipal.edu Some synthesized compounds have exhibited moderate antimicrobial activity against Enterococcus faecalis and Pseudomonas aeruginosa. researchgate.net

The following table summarizes the antimicrobial and antifungal activities of selected piperazine derivatives from various studies.

| Compound Type | Target Microorganism | Activity/Result |

| Phenylalanine and Tryptophan conjugated diphenylmethylpiperazine | Bacteria | Good antibacterial activity, comparable to conventional drugs. researchgate.net |

| N,N′-Bis(1,3,4-thiadiazole) piperazine derivatives | E. coli (Gram-negative bacteria) | Significant antibacterial activity. mdpi.com |

| Substituted piperazine derivatives | S. aureus, S. epidermidis, P. aeruginosa, E. coli | Significant antibacterial activity. researchgate.net |

| Substituted piperazine derivatives | C. albicans, A. niger, A. flavus, A. fumigatus | Significant antifungal activity. researchgate.net |

| Piperazine dithiocarbamate (B8719985) derivatives | E. faecalis, P. aeruginosa | Moderate antimicrobial activity. researchgate.net |

Anticancer Activity

The quest for novel and more effective anticancer agents has led to the investigation of various heterocyclic compounds, including those containing the this compound moiety. Arylpiperazine derivatives, in particular, have gained attention in cancer research as potential scaffolds for the development of new therapeutic agents due to their diverse biological activities, including cytotoxic effects on cancer cells. nih.govnih.govmdpi.com The versatility of the piperazine structure allows for interactions with multiple molecular targets implicated in the development of cancer. nih.govnih.govmdpi.com

Several studies have focused on the synthesis and in vitro evaluation of piperazine derivatives against a variety of cancer cell lines. For instance, novel 3,6-diunsaturated 2,5-diketopiperazine derivatives have been designed and synthesized, showing moderate to good anticancer capabilities with IC50 values in the micromolar range. mdpi.com One such compound, featuring naphthalen-1-ylmethylene and 2-methoxybenzylidene groups, demonstrated significant inhibitory activity against both A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. mdpi.com This compound was also found to induce apoptosis and block cell cycle progression in the G2/M phase. mdpi.com

Furthermore, the conjugation of piperazine with other bioactive molecules has yielded promising results. A series of novel vindoline–piperazine conjugates were synthesized and evaluated for their antiproliferative activity against 60 human tumor cell lines. mdpi.com Among these, derivatives containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine showed outstanding cytotoxic activity with GI50 (50% growth inhibition) values below 2 μM across almost all cell lines. mdpi.com

The cytotoxic activity of piperazin-2-one-based structures has also been explored. A study involving cyclic imines, lactams, and aminophosphonates derived from this core structure was conducted on various cell lines, including HUH7, AKH12, DAOY, UW228-2, D283, D425, and U251. nih.gov Two of the tested compounds, one with a TADDOL-derived substituent and another with a trifluoromethyl substituent, showed a significant impact on cell viability. nih.gov

Below is a data table summarizing the anticancer activity of selected dimethylpiperazinone-containing compounds.

| Compound/Derivative | Cancer Cell Line(s) | Observed Activity (IC50/GI50) |

| 3,6-diunsaturated 2,5-diketopiperazine with naphthalen-1-ylmethylene and 2-methoxybenzylidene | A549 (lung), HeLa (cervical) | IC50 = 1.2 μM (A549), 0.7 μM (HeLa) mdpi.com |

| Vindoline conjugate with [4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (breast) | GI50 = 1.00 μM mdpi.com |

| Vindoline conjugate with 1-bis(4-fluorophenyl)methyl piperazine | HOP-92 (non-small cell lung) | GI50 = 1.35 μM mdpi.com |

| Piperazin-2-one (B30754) derivative with TADDOL-derived substituent | Various cell lines | Significant effect on cell viability nih.gov |

| Piperazin-2-one derivative with trifluoromethyl substituent | Various cell lines | Significant effect on cell viability nih.gov |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. This has spurred research into the antioxidant potential of various synthetic compounds, including derivatives of this compound. The piperazine nucleus is a key feature in several potent antioxidant molecules. researchgate.netasianpubs.org